Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-12-8-15(10-14(12)6-7-14)13(17)18-9-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDCORNUBNODFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2=O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into Reactions Involving Benzyl 7 Oxo 5 Azaspiro 2.4 Heptane 5 Carboxylate and Its Analogues
Mechanistic Pathways of Carbene Addition in Spirocycle Formation
The construction of the 5-azaspiro[2.4]heptane framework frequently relies on the formation of the spiro-fused cyclopropane (B1198618) ring via a metal-catalyzed carbene addition reaction. Rhodium(II) complexes are particularly effective catalysts for this transformation, which typically involves the decomposition of a diazo compound precursor. wikipedia.org
The generally accepted mechanism for rhodium-catalyzed cyclopropanation begins with the reaction of the diazo compound, such as a benzyl-protected 4-(diazomethyl)pyrrolidin-2-one derivative, with the rhodium(II) catalyst, for instance, dirhodium tetraacetate [Rh₂(OAc)₄]. wikipedia.org This initial step involves the displacement of a labile ligand on the rhodium catalyst by the diazo compound, followed by the extrusion of dinitrogen gas (N₂). This process generates a highly reactive rhodium-carbene intermediate, which is the key species responsible for the cyclopropanation. nih.gov
Once formed, the electrophilic rhodium carbene reacts with an alkene. In the context of forming the spiro[2.4]heptane system, this would typically be an intramolecular reaction where the carbene is tethered to a precursor containing an exocyclic methylene (B1212753) group. However, it is more commonly an intermolecular reaction with an alkene. The current understanding, supported by product distribution and stereoselectivity studies, suggests that the reaction proceeds via a concerted, though potentially asynchronous, pathway. nih.gov The alkene approaches the rhodium carbene, and a new carbon-carbon bond begins to form between a carbon of the double bond and the carbene carbon. Simultaneously, the other carbon of the double bond forms a bond with the same carbene carbon, leading directly to the cyclopropane ring without the formation of a discrete intermediate. wikipedia.org The configuration of the starting alkene is retained in the cyclopropane product, which is a hallmark of a concerted mechanism. wikipedia.org
The efficiency and scope of this reaction are broad, with rhodium-based catalysts effectively promoting the cyclopropanation of electron-rich, neutral, and electron-poor olefins. wikipedia.org The use of donor/acceptor carbenes, where the carbene is stabilized by an electron-donating group and an electron-accepting group, is a common strategy for accessing these spirocyclic systems. acs.org
| Catalyst | Precursor | Key Intermediate | Mechanism | Ref. |
| Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | Diazo compound | Metal-carbene complex | Concerted addition | wikipedia.org |
| Rhodium porphyrins | Ethyl diazoacetate (EDA) | Rhodium-carbene | Concerted addition | nih.gov |
Intramolecular Cyclization Reaction Mechanisms
Beyond carbene additions, intramolecular cyclization reactions provide powerful alternative pathways to construct the pyrrolidine (B122466) ring or the complete spirocyclic architecture of 5-azaspiro[2.4]heptane analogues. These reactions often create complex structures in a single, efficient step from acyclic precursors.
One prominent mechanistic pathway is the Prins cyclization. nih.gov This reaction typically involves the acid-catalyzed generation of an oxocarbenium ion from an aldehyde or its equivalent. beilstein-journals.org For the synthesis of aza-spirocycles, a precursor containing both an aldehyde and an appropriately positioned alkene, along with a nitrogen nucleophile, could be designed. A Lewis acid would activate the aldehyde, which is then attacked intramolecularly by the alkene. The resulting cationic intermediate is then trapped by the nitrogen atom to form the pyrrolidine ring, establishing the spiro center. The reaction cascade can be highly stereoselective, affording complex ring systems with good control. beilstein-journals.orgacs.org
Radical cyclizations offer another versatile approach. thieme-connect.de These reactions proceed under mild, neutral conditions, making them compatible with a wide range of functional groups. A typical strategy involves generating a carbon-centered radical from a precursor, such as an alkyl halide, using a radical initiator (e.g., AIBN) and a mediator like tributyltin hydride. This radical can then add to an intramolecular double or triple bond in a 5-exo-trig cyclization, a favored pathway according to Baldwin's rules, to form the five-membered pyrrolidine ring. The stereochemical outcome of these cyclizations can often be predicted and controlled based on the conformation of the transition state. thieme-connect.de
Furthermore, tandem reactions involving rearrangements and subsequent cyclizations have been developed. For instance, a Claisen rearrangement followed by an intramolecular Michael addition has been used to access novel spiro[benzofuran-2,3'-pyrrolidine] systems. beilstein-journals.orgnih.gov This sequence begins with a thermally promoted rearrangement to set up a precursor for a subsequent base-catalyzed intramolecular 5-exo-trig Michael addition, which forms the spirocyclic product. beilstein-journals.org Such cascade processes are highly efficient in building molecular complexity.
| Reaction Type | Key Intermediate | Driving Force | Typical Reagents | Ref. |
| Prins Cyclization | Oxocarbenium/Benzyl (B1604629) carbocation | Formation of stable carbocation | Lewis acids (e.g., BF₃·Et₂O) | nih.govbeilstein-journals.org |
| Radical Cyclization | Carbon-centered radical | Formation of stable ring | Tributyltin hydride, AIBN | thieme-connect.de |
| Michael Addition | Enolate | Conjugate addition | Base (e.g., DABCO) | beilstein-journals.org |
Understanding Stereochemical Control in Asymmetric Transformations
Achieving high levels of stereocontrol is a central challenge in the synthesis of complex molecules like Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate. For spirocycle formation via carbene addition, the most effective strategy for controlling stereochemistry is the use of chiral catalysts. rsc.org Dirhodium(II) tetracarboxylates derived from chiral amino acids or other chiral ligands have emerged as exceptionally powerful catalysts for enantioselective cyclopropanations. nih.gov
The mechanism of stereochemical induction relies on the C₂-symmetric environment created by the chiral ligands surrounding the rhodium center. When the alkene substrate approaches the metal-carbene intermediate, the bulky chiral ligands create a "chiral pocket" that sterically disfavors one face of the carbene or one orientation of the approaching alkene. nih.govrsc.org This forces the alkene to approach from a specific trajectory, leading to the preferential formation of one enantiomer of the cyclopropane product.
For example, catalysts like Rh₂(S-TCPTAD)₄, derived from adamantylglycine, have been shown to provide high levels of asymmetric induction (up to 98% enantiomeric excess) in the cyclopropanation of various electron-deficient alkenes. nih.gov Computational studies have provided deeper insight, suggesting that weak, non-covalent interactions between the substrate and the catalyst's ligands can play a crucial role in the transition state, ultimately determining the stereochemical outcome. nih.gov The choice of catalyst, solvent, and even the protecting group on the nitrogen atom can significantly influence both the diastereo- and enantioselectivity of the cyclization. acs.org
In addition to catalyst control, substrate control can be employed, where a chiral center already present in the starting material directs the stereochemical outcome of the cyclization. This is common in intramolecular reactions where the conformation of the tether connecting the reacting groups is restricted by the existing stereocenter. rsc.org
| Catalyst | Substrate Class | Enantiomeric Excess (ee) | Key Mechanistic Feature | Ref. |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Up to 98% | Chiral pocket and weak interactions | nih.govrsc.org |
| Ruthenium Pheox catalyst | Exocyclic olefins | High | Chiral ligand environment | acs.org |
| Chinchonidine-derived catalyst | Glycine (B1666218) imine analogue | High | Phase-transfer catalysis | mdpi.com |
Investigations into Ring-Opening and Rearrangement Mechanisms in Spirocyclic Derivatives
The spiro[2.4]heptane system, containing a strained cyclopropane ring fused to a pyrrolidine, is not merely a synthetic target but also a reactive intermediate for further chemical transformations. The inherent strain energy of the three-membered ring makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.
The cyclopropane ring in analogues of this compound often behaves as a "donor-acceptor" cyclopropane. mdpi.com The nitrogen and carbonyl groups on the five-membered ring act as electron-withdrawing (acceptor) groups, while the cyclopropane ring itself can act as a nucleophilic (donor) component. This electronic nature makes the ring susceptible to cleavage by electrophiles or nucleophiles.
Under Lewis acidic or protic acid conditions, one of the cyclopropane bonds can be cleaved. The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, which enhances the electron-withdrawing nature of the pyrrolidinone ring. This polarization facilitates the nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to a ring-opened product. The regioselectivity of the ring-opening is dictated by both steric and electronic factors, often occurring at the less substituted carbon or at the carbon that leads to the most stable carbocationic intermediate.
These ring-opening reactions are synthetically valuable. For example, the reaction of donor-acceptor cyclopropanes with various nucleophiles can lead to the formation of functionalized pyrrolidine derivatives with high stereocontrol. Thermal rearrangements are also possible, where the strain of the cyclopropane ring is released through a concerted pericyclic reaction, though this often requires high temperatures. The specific pathways for ring-opening and rearrangement are highly dependent on the substitution pattern of the spirocycle and the reaction conditions employed.
| Reaction Type | Activating Agent | Key Feature | Resulting Structure | Ref. |
| Nucleophilic Ring-Opening | Lewis Acid/Protic Acid | Activation by carbonyl coordination | Functionalized pyrrolidines | mdpi.com |
| Rearrangement | Heat | Release of ring strain | Isomeric structures | acs.org |
Advanced Spectroscopic and Structural Elucidation of Benzyl 7 Oxo 5 Azaspiro 2.4 Heptane 5 Carboxylate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For spirocyclic systems, which often present complex spin systems due to rigid conformations and diastereotopic protons, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is essential for complete structural assignment.
While specific NMR data for Benzyl (B1604629) 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate is not extensively published, data from the closely related analogue, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, provides significant insight into the expected spectral features of the 5-azaspiro[2.4]heptane core. mdpi.com In this analogue, the presence of rotamers (due to hindered rotation around the carbamate (B1207046) C-N bond) is observed, leading to two sets of signals in both ¹H and ¹³C NMR spectra. mdpi.com
For the title compound, the ¹H NMR spectrum is expected to show distinct signals for the cyclopropyl (B3062369) protons, which are highly shielded and typically appear in the 0.5-1.0 ppm range. The protons on the pyrrolidinone ring would appear at varied shifts depending on their proximity to the carbonyl group and the nitrogen atom. The benzylic protons of the Cbz protecting group would resonate around 5.2 ppm as a characteristic singlet or AB quartet, with the aromatic protons appearing in the 7.3-7.4 ppm region.
The ¹³C NMR spectrum would be characterized by the lactam carbonyl signal above 170 ppm. The spirocyclic quaternary carbon is a key feature, typically resonating around 35-45 ppm. Signals for the cyclopropyl carbons would be found in the upfield region (10-25 ppm), while the benzyl and aromatic carbons of the Cbz group would appear in the 67-68 ppm and 128-136 ppm ranges, respectively.
Table 1: Representative ¹³C NMR Data for a 5-Azaspiro[2.4]heptane Analogue Data based on (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, showing signals for the major rotamer. mdpi.com
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbamate C=O | 154.0 |
| Carboxylic Acid C=O | 178.6 |
| Quaternary C (Boc) | 80.5 |
| CH (C6) | 59.5 |
| CH₂ (Pyrrolidine) | 53.7 |
| Spiro C | 39.0 |
| CH₃ (Boc) | 28.5 |
| CH₂ (Cyclopropane) | 20.2 |
| CH₂ (Cyclopropane) | 9.4 |
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis (HRMS, LC-MS, UPLC)
Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of a target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate (C₁₄H₁₅NO₃), the expected exact mass would be used to confirm its elemental composition against experimentally determined values, typically with an error of less than 5 ppm. For instance, HRMS analysis of an analogue confirmed the molecular formula C₁₁H₁₆NO₄ by finding a mass of 226.1084 [M-H]⁻ against a calculated mass of 226.1079. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are standard techniques for analyzing the purity and identity of compounds. bldpharm.com In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting molecular ion (e.g., [M+H]⁺, [M+Na]⁺) detected.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which provide further structural confirmation. For this compound, characteristic fragmentation pathways under ESI-MS/MS would be expected:
Loss of the benzyl group: A primary fragmentation would likely involve the cleavage of the benzylic C-O bond, leading to the loss of a tropylium (B1234903) ion (C₇H₇⁺, m/z 91) or a neutral toluene (B28343) molecule.
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the carbamate moiety is another common pathway.
Ring Cleavage: Fragmentation of the spirocyclic core, including the opening of the lactam or cyclopropane (B1198618) rings, would produce a series of smaller, characteristic ions. Spirocyclic lactams are known to undergo complex ring cleavages that can be diagnostic of their structure. rsc.orgresearchgate.net
Table 2: Plausible HRMS Fragmentation Pattern for this compound (C₁₄H₁₅NO₃)
| Ion Formula | m/z (Calculated) | Description |
| [C₁₄H₁₆NO₃]⁺ | 246.1125 | [M+H]⁺ Molecular Ion |
| [C₁₄H₁₅NNaO₃]⁺ | 268.0944 | [M+Na]⁺ Adduct |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion from Cbz cleavage |
| [C₇H₁₀NO]⁺ | 124.0757 | Fragment from cleavage of Cbz and ring opening |
X-ray Diffraction Crystallography for Absolute Stereochemistry and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous assignment of relative and absolute stereochemistry. For chiral molecules like this compound, which possesses a stereocenter at the spiro carbon, X-ray crystallography is the gold standard for assigning its absolute configuration, provided a suitable single crystal can be grown. mdpi.com
The analysis would reveal the precise conformation of the molecule in the solid state. Key conformational features of interest include the puckering of the five-membered lactam ring and the orientation of the benzyl carboxylate group relative to the spirocyclic core. The crystal packing, stabilized by intermolecular interactions such as hydrogen bonds or C-H···π interactions, would also be elucidated. mdpi.com
While a crystal structure for the title compound is not publicly available, analysis of other complex heterocyclic molecules demonstrates the type of data obtained. mdpi.com Such an analysis would provide the fundamental geometric parameters that define the molecule's shape and steric properties.
Table 3: Illustrative Crystal Data and Structure Refinement Parameters This table presents typical parameters obtained from an X-ray diffraction experiment for a heterocyclic compound and is for illustrative purposes only. mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| β (°) | 93.243 |
| Volume (ų) | 2022.17 |
| Z (molecules/unit cell) | 8 |
| Calculated Density (mg/m³) | 1.519 |
| Final R indices [I > 2σ(I)] | R₁ = 0.050 |
| Goodness-of-fit on F² | 1.05 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (HPLC, SFC)
Chromatographic methods are essential for assessing the purity and, for chiral compounds, the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.net To separate enantiomers, a chiral stationary phase (CSP) is required. chiralpedia.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. chiralpedia.comcsfarmacie.cz
The determination of enantiomeric purity for 5-azaspiro[2.4]heptane derivatives has been successfully demonstrated using chiral HPLC. mdpi.com For example, the enantiomeric ratio of an analogue was determined after its conversion to the corresponding benzyl ester, a structure very similar to the title compound. The separation was achieved on a polysaccharide-based CSP. mdpi.com
Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations. SFC often provides faster analysis times and uses environmentally benign carbon dioxide as the primary mobile phase. The principles of separation are similar to HPLC, relying on chiral stationary phases to resolve the enantiomers.
Table 4: Representative Chiral HPLC Method for a 5-Azaspiro[2.4]heptane Analogue Conditions based on the analysis of the benzyl ester of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com
| Parameter | Condition |
| Instrument | HPLC System with UV Detector |
| Column | CHIRALPAK® IC (polysaccharide-based CSP) |
| Column Dimensions | 0.46 cm × 25 cm |
| Mobile Phase | Hexanes / Isopropanol (92:8) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Major Enantiomer) | 12.85 min |
| Retention Time (Minor Enantiomer) | 14.57 min |
Computational and Theoretical Investigations of Azaspiro 2.4 Heptane Systems
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.
In the context of azaspiro[2.4]heptane systems, molecular docking studies have been employed to elucidate their potential as inhibitors of various enzymes. For instance, derivatives of this scaffold have been investigated as potential anticancer agents. mdpi.com Docking simulations are performed to understand how these molecules interact with the binding sites of cancer-related protein targets such as kinases. mdpi.comnih.gov
Key interactions typically observed in these docking studies include hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the target's active site. The binding energy, calculated in kcal/mol, provides a quantitative measure of the binding affinity. Lower binding energies suggest a more stable ligand-protein complex. For example, in studies of various heterocyclic compounds targeting enzymes like the main protease (Mpro) of SARS-CoV-2 or c-kit tyrosine kinase, binding energies in the range of -7.9 to -9.6 kcal/mol have been reported for promising candidates. mdpi.comekb.eg The specific interactions, such as the formation of hydrogen bonds between the ligand's amide fragments and the protein's residues, are crucial for their inhibitory activity. ekb.eg
Table 1: Representative Data from Molecular Docking Studies of Heterocyclic Compounds
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Quinazolin-2,4-diones | SARS-CoV-2 Mpro | -7.9 to -9.6 | Hydrogen bonds from amide fragment |
| 1,2,4-Triazole Derivatives | c-kit tyrosine kinase | Not specified | Hydrogen bonds, Hydrophobic contacts |
| Pyrrolo[2,3-d]pyrimidine Hybrids | Multiple Protein Kinases | Not specified | Not specified |
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure of molecules and the energetics of chemical reactions. nih.gov These methods are invaluable for understanding reaction mechanisms, identifying intermediates, and analyzing the structure of transition states. nih.gov
For spirocyclic systems like azaspiro[2.4]heptanes, quantum chemistry can be used to model synthetic pathways. nih.gov For example, the synthesis of 5-azaspiro[2.4]heptane derivatives can involve complex multi-step reactions. google.com Quantum chemical calculations can help in understanding the feasibility of different reaction pathways by calculating the activation energies (Ea). nih.gov A lower activation energy indicates a more favorable reaction pathway. These calculations can also predict the geometry of transition states, which is crucial for understanding the stereoselectivity of a reaction. nih.gov
Methods like Density Functional Theory (DFT) are commonly used for these purposes. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, thus elucidating the most likely reaction mechanism. nih.gov
Conformational Analysis of Spirocyclic Scaffolds using Computational Methods
The biological activity of a molecule is often highly dependent on its three-dimensional conformation. The rigid nature of spirocyclic scaffolds like azaspiro[2.4]heptane makes their conformational analysis particularly important. researchgate.net The presence of the spiro-fused rings restricts the conformational freedom of the molecule, which can be advantageous for designing selective ligands. mdpi.comresearchgate.net
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate chemical structures with biological data. nih.gov
For classes of compounds like azaspiro[2.4]heptane derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. nih.gov These descriptors can include physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties, and steric parameters. mdpi.com
For example, a QSAR study on spiro-triones with anti-tumor activity found that the biological potency was related to the structural features of the basic skeleton. nih.gov By identifying the key structural features that contribute to or detract from activity, these computational models can guide the design of more potent and selective molecules, accelerating the drug discovery process. nih.govmdpi.com
Applications of Benzyl 7 Oxo 5 Azaspiro 2.4 Heptane 5 Carboxylate As a Key Synthetic Building Block
Strategic Role in the Construction of Complex Heterocyclic Systems
The unique structural framework of benzyl (B1604629) 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate makes it an attractive starting material for the synthesis of more elaborate heterocyclic structures. The presence of a reactive ketone, a protected nitrogen atom, and the strained cyclopropane (B1198618) ring provides multiple handles for chemical manipulation. While specific, extensively documented examples of its use in constructing a wide array of complex heterocyclic systems are still emerging in the scientific literature, the inherent reactivity of its functional groups suggests significant potential.
The ketone at the 7-position can serve as an electrophilic site for various nucleophilic additions, including Grignard reactions, Wittig reactions, and aldol (B89426) condensations. These transformations would allow for the introduction of diverse substituents and the extension of the carbon skeleton. Subsequent intramolecular reactions could then be employed to forge new rings, leading to novel polycyclic and spirocyclic heterocyclic systems. The lactam ring itself can be susceptible to ring-opening or rearrangement reactions under specific conditions, further expanding the synthetic possibilities.
The cyclopropane ring imparts significant conformational rigidity to the molecule. This feature is highly desirable in drug design, as it can help to lock a molecule into a specific bioactive conformation. Synthetic strategies that involve the selective opening of the cyclopropane ring could also be envisioned, providing access to functionalized pyrrolidine (B122466) derivatives that would be challenging to synthesize through other routes.
Development of Spirocyclic Proline Analogues and Peptidomimetics
One of the most significant applications of scaffolds related to benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate lies in the development of spirocyclic proline analogues. Proline and its derivatives are crucial components of peptides and proteins, often inducing specific secondary structures like β-turns. By replacing natural proline with conformationally constrained analogues, chemists can design peptidomimetics with enhanced properties, such as increased metabolic stability, improved receptor binding affinity, and better cell permeability.
The 5-azaspiro[2.4]heptane core serves as a rigid scaffold that mimics the pyrrolidine ring of proline. The spiro-fused cyclopropane ring restricts the conformational freedom of the five-membered ring, which can be advantageous in stabilizing specific peptide conformations. The benzyl carbamate (B1207046) group in this compound serves as a standard protecting group in peptide synthesis, making it readily adaptable for incorporation into peptide chains.
The general class of 5-azaspiro[2.4]heptane carboxylic acids, for which the title compound is a protected precursor, has been identified as a key component in advanced therapeutic agents. For instance, the closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a crucial building block in the synthesis of Ledipasvir, a potent antiviral drug used for the treatment of Hepatitis C. researchgate.net This underscores the pharmaceutical relevance of this unique spirocyclic amino acid scaffold. The benzyl-protected version offers an alternative protecting group strategy for chemists developing novel peptidomimetics.
Table 2: Comparison of Proline and a Generic Spirocyclic Analogue
| Feature | L-Proline | 5-Azaspiro[2.4]heptane Carboxylic Acid |
|---|---|---|
| Core Structure | Pyrrolidine ring | Spiro[pyrrolidine-cyclopropane] |
| Conformational Flexibility | Relatively flexible | Highly constrained |
| Application | Natural peptides and proteins | Peptidomimetics, drug design |
| Key Advantage of Analogue | Induces rigid conformations, potential for enhanced biological activity and stability. |
Intermediacy in Multistep Total Synthesis Strategies
The structural complexity and chirality inherent in molecules like this compound make them valuable intermediates in the total synthesis of natural products and other complex target molecules. While specific total syntheses employing this exact benzyl-protected ketone are not yet widely reported, the strategic importance of the underlying spirocyclic framework is well-established.
In a multistep synthesis, a building block like this can serve to introduce a significant portion of the target molecule's carbon skeleton and stereochemistry in a single step. The protected nitrogen and the ketone functionality allow for sequential and chemoselective reactions. For example, the ketone could be reduced to an alcohol, which could then direct subsequent reactions or participate in cyclization reactions. The benzyl carbamate can be readily removed under standard hydrogenolysis conditions to reveal the secondary amine, which can then be further functionalized.
The synthesis of complex molecules often relies on the availability of chiral building blocks that can be elaborated into the final target. The enantioselective synthesis of related 5-azaspiro[2.4]heptane derivatives has been a subject of significant research, indicating the high value placed on these structures by the synthetic community. researchgate.net As synthetic methodologies continue to advance, it is anticipated that this compound and its derivatives will find broader application as key intermediates in the synthesis of biologically active natural products and novel pharmaceuticals.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Asymmetric Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, a primary focus of future research is the development of more efficient and scalable methods for the asymmetric synthesis of the 5-azaspiro[2.4]heptane core. While classical resolution of racemic mixtures has been employed, it is inherently inefficient, with a maximum theoretical yield of 50%.
Emerging trends are moving towards catalytic asymmetric methods that can generate the desired enantiomer with high selectivity and yield. Key areas of future development include:
Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, has shown promise for the enantioselective alkylation of glycine (B1666218) imine precursors to form substituted proline derivatives, which can then be converted to the azaspiro[2.4]heptane system. mdpi.com Future work will likely focus on developing more robust and recyclable catalysts to improve the industrial viability of this approach.
Asymmetric Hydrogenation: Highly effective asymmetric hydrogenation of prochiral precursors using chiral metal complexes (e.g., Ruthenium-phosphine catalysts) is a powerful tool for establishing stereocenters. nih.gov Research is directed at identifying new ligand systems that can achieve near-perfect enantioselectivity (ee >99%) under mild conditions for precursors to the 5-azaspiro[2.4]heptane core.
Organocatalysis: The use of small organic molecules as catalysts offers advantages in terms of cost, stability, and low toxicity. Future methodologies may explore enantioselective Michael additions or cycloadditions catalyzed by chiral amines or Brønsted acids to construct the spirocyclic skeleton stereoselectively.
| Methodology | Typical Catalyst/Reagent | Advantages | Future Research Focus |
|---|---|---|---|
| Classical Resolution | Chiral acids/bases | Established technique | Largely being replaced by more efficient methods |
| Chiral Auxiliary | Evans oxazolidinones, Ellman's sulfinimines semanticscholar.org | High diastereoselectivity, reliable | Developing auxiliaries that are easily cleaved and recovered |
| Asymmetric Catalysis (Metal) | Ru-, Rh-, Pd-complexes with chiral ligands nih.gov | High turnover, high enantioselectivity | Developing catalysts based on earth-abundant metals, improving catalyst loading |
| Organocatalysis | Proline derivatives, cinchona alkaloids mdpi.com | Low toxicity, operational simplicity | Expanding scope to more complex substrates, catalyst recyclability |
Exploration of New Reaction Pathways and Transformations for Scaffold Functionalization
To maximize the utility of the Benzyl (B1604629) 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate scaffold, researchers are exploring novel reaction pathways to functionalize its core structure. The ability to selectively introduce diverse substituents at various positions is crucial for creating libraries of compounds for drug discovery screening.
Emerging trends in this area include:
Late-Stage Functionalization: Developing methods for C–H activation to directly install functional groups onto the spirocyclic backbone in the later stages of a synthetic sequence. This strategy avoids de novo synthesis for each new analog, significantly improving efficiency.
Novel Cycloaddition Reactions: The use of formal [3+2] cycloadditions to construct the spiro-γ-lactam core represents a powerful strategy that could be further explored and optimized. nih.gov Future research may investigate visible-light-mediated or electro-organic cycloadditions to access novel structural motifs under mild conditions. researchgate.net
Ring-Distortion Strategies: Investigating ring-opening, expansion, or rearrangement reactions to transform the 5-azaspiro[2.4]heptane core into other valuable scaffolds, such as fused or bridged ring systems.
Multi-Vector Functionalization: Designing synthetic routes that install multiple points of diversity or "exit vectors" onto the scaffold. nih.gov This allows for the creation of building blocks that can be elaborated in several directions, rapidly expanding chemical space.
Advanced Computational Modeling for Rational Design and Lead Optimization
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the drug discovery process. For a scaffold like 5-azaspiro[2.4]heptane, these techniques can provide crucial insights for designing new molecules with improved potency, selectivity, and pharmacokinetic properties.
Future research will increasingly integrate the following computational approaches:
Structure-Based Drug Design (SBDD): Using molecular docking to predict the binding modes of novel 5-azaspiro[2.4]heptane derivatives within the active site of a biological target. researchgate.net This allows for the rational design of modifications that enhance binding affinity and selectivity.
Pharmacophore Modeling: Developing 3D pharmacophore models based on known active compounds to guide the design of new derivatives with the optimal spatial arrangement of chemical features required for biological activity.
ADMET Prediction: Employing in silico models, including Quantitative Structure-Activity Relationship (QSAR) models, to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net This helps prioritize the synthesis of candidates with favorable drug-like profiles and reduces late-stage attrition.
Molecular Dynamics (MD) Simulations: Running MD simulations to study the conformational dynamics of the spirocyclic scaffold and its interactions with target proteins or solvent, providing a more accurate assessment of binding stability and free energy. mdpi.com
| Computational Method | Application | Anticipated Advancements |
|---|---|---|
| Molecular Docking | Predicting binding pose and affinity researchgate.net | Improved scoring functions; integration of machine learning |
| Molecular Dynamics (MD) | Assessing conformational stability and binding free energy mdpi.com | Longer simulation timescales; more accurate force fields |
| QSAR/Machine Learning | Predicting ADMET and bioactivity researchgate.net | Deep learning models trained on larger datasets |
| Quantum Mechanics (QM/MM) | Modeling reaction mechanisms and transition states | Increased computational power allowing for routine use in synthesis design |
Expanding the Scope of Applications as a Versatile Synthetic Intermediate
Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate is not only a target for direct use but also a versatile intermediate for the synthesis of more complex molecules. Its constrained conformation makes it an excellent building block for introducing specific 3D geometry into larger structures.
Future trends are focused on expanding its applications in several key areas:
Privileged Scaffolds in Drug Discovery: The 5-azaspiro[2.4]heptane core is considered a "privileged structure" due to its ability to bind to multiple biological targets. nih.gov Future work will involve synthesizing libraries based on this scaffold to screen against a wide range of diseases, from viral infections to neurological disorders. mdpi.comnih.gov
Bioisosteric Replacement: The rigid spirocyclic motif can serve as a bioisostere for more common and flexible ring systems like piperidine. univ.kiev.ua This strategy, often termed "escaping from flatland," aims to improve properties such as metabolic stability, solubility, and target selectivity. Researchers will continue to explore the replacement of traditional motifs in known drugs with the 5-azaspiro[2.4]heptane core.
Synthesis of Natural Products and Complex APIs: The compound serves as a valuable chiral building block. Its inherent functionality and stereochemistry can be exploited in the total synthesis of complex natural products or active pharmaceutical ingredients (APIs), such as the antiviral drug ledipasvir. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate, and how can reaction conditions be controlled to improve yield?
- Methodology : Synthesis typically involves multi-step reactions starting from azaspiro precursors. Key steps include cyclization of benzyl-protected intermediates under low-temperature conditions (-70°C) in tetrahydrofuran (THF) with reagents like bis(trimethylsilyl)amine lithium. Post-reaction purification via chromatography or crystallization is critical for yield optimization. Reaction parameters such as solvent choice, temperature, and stoichiometric ratios must be tightly controlled to minimize byproducts .
- Example : A protocol analogous to tert-butyl 7-oxo-5-azaspiro derivatives involves sequential functional group transformations, including oxidation and esterification, to introduce the benzyl carboxylate moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
